REACTION_CXSMILES
|
[C:1]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:13]([O:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[CH2:22])=[CH:19][CH:18]=1)(=[O:15])[CH3:14].[C:25]([O:30][CH2:31][CH2:32][OH:33])(=[O:29])[C:26]([CH3:28])=[CH2:27].N(C(C)(CC)C([O-])=O)=NC(C)(CC)[C:37]([O-])=[O:38]>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:13]([O:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[CH2:22])=[CH:19][CH:18]=1)(=[O:15])[CH3:14].[C:25]([O:30][CH2:31][CH2:32][OH:33])(=[O:29])[C:26]([CH3:28])=[CH2:27].[C:13]([O:16][CH:17]([CH3:24])[CH2:18][O:38][CH3:37])(=[O:15])[CH3:14].[CH3:25][O:30][CH2:31][CH2:32][O:33][CH2:10][CH2:9][O:8][CH2:7][CH3:12] |f:6.7.8|
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Name
|
|
Quantity
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71.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1OCCCC1
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
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C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
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Name
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2,2′-azobis(methyl 2-methylpropionate)
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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as a radical polymerization initiator, and polymerization
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled
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Type
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CUSTOM
|
Details
|
to precipitate a polymer
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Type
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FILTRATION
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Details
|
The crystal was collected by filtration
|
Type
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DISSOLUTION
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Details
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dissolved in a mixed solvent of propylene glycol monomethyl ether acetate and diethylene glycol ethyl methyl ether, and heptane and methyl isobutyl ketone
|
Type
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CUSTOM
|
Details
|
were removed by distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1OCCCC1.C(C)(=O)OC1=CC=C(C=C)C=C1.C(C(=C)C)(=O)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |